molecular formula C5H7N3O B12357668 2-amino-5-methyl-2H-pyrazin-3-one

2-amino-5-methyl-2H-pyrazin-3-one

Cat. No.: B12357668
M. Wt: 125.13 g/mol
InChI Key: WTJSMIOPXWSLAX-UHFFFAOYSA-N
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Description

2-amino-5-methyl-2H-pyrazin-3-one is a heterocyclic compound with the molecular formula C5H7N3O It is a derivative of pyrazine, characterized by the presence of an amino group at the 2-position and a methyl group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-5-methyl-2H-pyrazin-3-one typically involves the reaction of 2,3-diaminopyrazine with acetic anhydride. The reaction is carried out under reflux conditions, leading to the formation of the desired compound. Another method involves the cyclization of 2-amino-3-methylpyrazine-5-carboxylic acid under acidic conditions .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the compound. The process typically involves the use of catalysts and controlled temperature and pressure conditions to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

2-amino-5-methyl-2H-pyrazin-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazinones.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted pyrazines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted pyrazines, pyrazinones, and amine derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-amino-5-methyl-2H-pyrazin-3-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-amino-5-methyl-2H-pyrazin-3-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and receptors, leading to various biological effects. For example, it may interact with DNA or proteins, affecting cellular processes such as replication and transcription. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

2-amino-5-methyl-2H-pyrazin-3-one can be compared with other similar compounds, such as:

These compounds share structural similarities but differ in their specific chemical properties and applications, highlighting the uniqueness of this compound in scientific research.

Properties

Molecular Formula

C5H7N3O

Molecular Weight

125.13 g/mol

IUPAC Name

2-amino-5-methyl-2H-pyrazin-3-one

InChI

InChI=1S/C5H7N3O/c1-3-2-7-4(6)5(9)8-3/h2,4H,6H2,1H3

InChI Key

WTJSMIOPXWSLAX-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=O)C(N=C1)N

Origin of Product

United States

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